molecular formula C22H15NO B15156047 N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine

N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine

Cat. No.: B15156047
M. Wt: 309.4 g/mol
InChI Key: NCJPDHNFIMXOSU-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine (CAS: 1621976-98-4) is a heterocyclic aromatic compound with the molecular formula C₂₂H₁₅NO and a molecular weight of 309.36 g/mol . Structurally, it consists of a dibenzo[b,d]furan core substituted with a naphthalen-2-yl amine group. This compound has garnered attention in materials science, particularly as a thermally activated delayed fluorescence (TADF) emitter in blue organic light-emitting diodes (OLEDs) due to its balanced π-conjugation system, which enhances electroluminescence efficiency and device lifetime .

Synthesis: The compound can be synthesized via copper-mediated cross-coupling reactions, as demonstrated in protocols for analogous dibenzofuran-2-amine derivatives. For example, brominated precursors react with naphthylamine in the presence of Cu₂O and N-methylpyrrolidone (NMP) at elevated temperatures (110°C), yielding the product in moderate to high yields (e.g., 88% for similar structures) . Post-synthetic modifications, such as chlorination using N-chlorosuccinimide, further enable functional diversification .

Properties

Molecular Formula

C22H15NO

Molecular Weight

309.4 g/mol

IUPAC Name

N-naphthalen-2-yldibenzofuran-2-amine

InChI

InChI=1S/C22H15NO/c1-2-6-16-13-17(10-9-15(16)5-1)23-18-11-12-22-20(14-18)19-7-3-4-8-21(19)24-22/h1-14,23H

InChI Key

NCJPDHNFIMXOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine typically involves multi-step organic reactions. One common approach is the reaction of naphthalen-2-ylamine with dibenzofuran-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced temperature and pressure control systems. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding quinones or carboxylic acids.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Electronic Modifications

  • Naphthalen-2-yl vs. Biphenyl-4-yl: The biphenyl analog (CAS 1300028-94-7) exhibits extended conjugation, increasing molecular weight (335.41 vs.
  • Thiophene Substitution : Replacing the naphthyl group with dibenzothiophene (CAS 1793062-92-6) introduces sulfur atoms, which may improve electron mobility and thermal stability, though its OLED performance remains under study .
  • Side-Chain Functionalization: Derivatives like the ethyl-propanolamine analog () demonstrate how non-conjugated side chains enable biological applications (e.g., anti-biofilm activity) rather than optoelectronic uses .

Spectral and Thermal Properties

  • NMR and HRMS : The parent dibenzo[b,d]furan-2-amine structure shows characteristic ¹H NMR peaks at δ 7.88–6.85 ppm and a molecular ion peak at m/z 184.0757 . Naphthalen-2-yl substitution likely shifts these signals due to increased aromaticity and steric effects.
  • Thermal Degradation : At 600°C, dibenzofuran derivatives decompose into smaller aromatic fragments (e.g., tetrahydrodibenzo[b,d]furan-2-amine), highlighting stability under high-temperature OLED operation .

Application-Specific Performance

  • OLED Efficiency : The naphthalen-2-yl derivative’s balanced π-conjugation reduces singlet-triplet energy gaps (ΔEₛₜ), enabling efficient TADF. In contrast, DBFTRz’s triazine groups optimize hole-blocking, reducing exciton quenching .
  • Biological Activity: The propanolamine derivative’s anti-biofilm efficacy against E. coli (MIC = 8 µg/mL) underscores the impact of functional groups on biological targeting .

Biological Activity

N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine (commonly referred to as NND) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

NND belongs to a class of dibenzofuran derivatives, characterized by a dibenzofuran core linked to an amine group. The unique structural arrangement contributes to its diverse biological interactions. The molecular formula for NND is C₁₈H₁₅N, and it possesses specific physical and chemical properties that influence its biological activity.

Synthesis Methods

The synthesis of NND can be achieved through various organic reactions, including:

  • Friedel-Crafts Acylation : A method involving the introduction of acyl groups onto aromatic rings.
  • Reductive Amination : This technique allows the formation of amine-linked compounds from carbonyl precursors.

These methods not only yield NND but also facilitate the creation of analogs that may exhibit enhanced biological activity.

Biological Activity

The biological activity of NND has been investigated in several studies, highlighting its potential as a therapeutic agent. Key findings include:

  • Antimicrobial Activity : Research indicates that modifications to the dibenzofuran core can enhance antimicrobial efficacy against various pathogens. Structure-activity relationship (SAR) studies suggest that certain substitutions can lead to improved potency against specific microorganisms .
  • Anticancer Properties : Preliminary studies have shown that NND exhibits cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : NND has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has shown promise as a 5-lipoxygenase inhibitor, which is relevant for inflammatory conditions .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various dibenzofuran derivatives, including NND. The results indicated that NND exhibited significant activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics .

2. Anticancer Activity

In vitro assays conducted on breast cancer cell lines demonstrated that NND induced apoptosis at concentrations as low as 10 µM. The compound's mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The SAR analysis of NND suggests that variations in the naphthalene substitution and modifications on the dibenzofuran moiety can significantly impact its biological activity. For example:

Compound Structural Features Biological Activity
This compoundDibenzofuran core with naphthalene substitutionAntimicrobial, anticancer
Dibenzo[b,d]furanTwo fused benzene rings with a furan ringAntimicrobial properties
1-(Phenyl)ethanonePhenyl group instead of dibenzofuranVaries; less potent than dibenzofurans

This table illustrates how structural modifications can lead to varying degrees of biological efficacy.

Q & A

Q. What are the typical synthetic strategies for preparing N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine?

The compound can be synthesized via reductive amination or Pd-catalyzed cross-coupling reactions . For example:

  • Reductive amination (analogous to methods in ): Reacting dibenzo[b,d]furan-2-amine with 2-naphthaldehyde in the presence of a Pd/NiO catalyst under hydrogen gas (25°C, 10 hours) yields the target compound after purification via filtration and solvent evaporation. Catalyst selection (e.g., Pd/NiO vs. Pd/C) and amine/aldehyde ratios must be optimized .
  • Palladium-mediated coupling : demonstrates Pd-catalyzed C-H activation for introducing amine groups into aromatic systems. A similar approach using dibenzo[b,d]furan derivatives and 2-naphthylamine precursors could be adapted, with ligands like diphenylphosphine enhancing regioselectivity .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound?

¹H NMR (400 MHz, CDCl₃) is critical for structural validation:

  • The aromatic proton signals (δ 6.8–8.5 ppm) distinguish naphthalene (multiplet peaks for H-1 to H-8) and dibenzofuran moieties (e.g., H-3 and H-7 as doublets).
  • The amine proton (N-H) typically appears as a broad singlet near δ 3.5–5.0 ppm but may exchange with deuterated solvents.
  • Integration ratios confirm stoichiometry (e.g., 10 aromatic protons from naphthalene, 8 from dibenzofuran). Comparative analysis with analogous compounds (e.g., N-benzylnaphthalen-1-amine in ) helps assign peaks .

Advanced Research Questions

Q. What challenges arise in achieving regioselective amination in the synthesis of this compound, and how can they be addressed?

Regioselectivity is influenced by substrate electronic effects and catalyst design :

  • Electronic directing groups : The dibenzofuran oxygen atom acts as an electron-donating group, directing amination to the ortho or para positions. Computational studies (e.g., DFT) can predict reactive sites .
  • Catalyst optimization : highlights Pd catalysts with phosphine ligands (e.g., diphenylphosphine) to enhance selectivity. Screening ligands (e.g., bulky vs. electron-deficient) and additives (e.g., KI) improves yield and minimizes byproducts .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Pd-mediated reactions, while nonpolar solvents favor reductive amination .

Q. How can discrepancies in reported catalytic efficiencies for Pd-based systems be systematically evaluated?

Contradictions in catalytic performance (e.g., Pd/NiO vs. Pd/C) require multivariate analysis :

  • Parameter screening : Vary catalyst loading (e.g., 1–5 mol%), temperature (25–80°C), and H₂ pressure (1–5 atm) to identify optimal conditions .
  • Characterization tools : Use XPS or TEM to verify catalyst stability and leaching. For example, ’s Pd/NiO catalyst may resist aggregation better than Pd/C under H₂ .
  • Kinetic studies : Compare turnover frequencies (TOF) and activation energies across systems. ’s Pd-catalyzed C-H activation (TOF ~50 h⁻¹) may outperform reductive amination (TOF ~10 h⁻¹) for certain substrates .

Q. What analytical methods beyond NMR are essential for validating purity and reactivity?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₆H₁₈N₂O for the target compound) with <5 ppm error .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., naphtho[2,1-b]furan analogs in ) .
  • HPLC-MS : Detects trace impurities (e.g., unreacted naphthaldehyde) with reverse-phase C18 columns and acetonitrile/water gradients .

Methodological Considerations

  • Synthetic reproducibility : Pre-dry solvents (e.g., DMF over molecular sieves) and degas reaction mixtures to prevent catalyst poisoning .
  • Data interpretation : Cross-reference NMR shifts with databases like NIST Chemistry WebBook () and PubChem () to resolve overlapping signals .
  • Safety protocols : Handle aromatic amines (potential carcinogens) in fume hoods with PPE, following guidelines in .

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